

Physicochemical Profile & Technical Guide: 5-Chloro-6-hydroxynicotinaldehyde[1]

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Compound of Interest

Compound Name:	5-Chloro-6-hydroxynicotinaldehyde
CAS No.:	627501-18-2
Cat. No.:	B1358543

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Executive Summary

5-Chloro-6-hydroxynicotinaldehyde (CAS: 627501-18-2) is a densely functionalized pyridine derivative serving as a "privileged scaffold" in drug discovery.[1] Its structure combines an electrophilic aldehyde, a halogen handle for cross-coupling, and a tautomeric amide/phenol motif.[1] This guide provides a rigorous analysis of its properties to support its application in the synthesis of kinase inhibitors, agrochemicals, and fused heterocycles.[1]

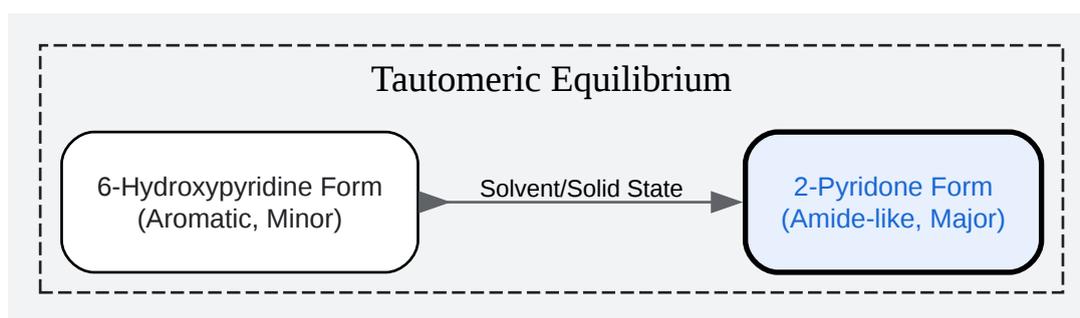
Chemical Identity & Structural Analysis[2][3][4][5]

Parameter	Data
IUPAC Name	5-Chloro-6-oxo-1,6-dihydropyridine-3-carbaldehyde
Common Name	5-Chloro-6-hydroxynicotinaldehyde
CAS Number	627501-18-2
Molecular Formula	C ₆ H ₄ ClNO ₂
Molecular Weight	157.55 g/mol
SMILES	O=CC1=CN=C(O)C(Cl)=C1 (Hydroxy form) O=CC1=CN=C(=O)C(Cl)=C1 (Pyridone form)
InChI Key	FGMJOLYLUIKTGP-UHFFFAOYSA-N

Tautomeric Equilibrium (Critical Insight)

Researchers must recognize that this molecule exists primarily as the 2-pyridone tautomer in the solid state and in polar solvents, rather than the 2-hydroxypyridine form.[1] This dictates its solubility profile and reactivity (favoring N-alkylation over O-alkylation under neutral conditions).

[1]



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Figure 1: The tautomeric shift favors the pyridone form (blue) due to the strong amide resonance stabilization, significantly influencing H-bond donor/acceptor counts.

Physicochemical Properties[1][2][3]

Quantitative Data Table

Property	Value / Description	Technical Note
Physical State	Solid powder	Typically off-white to pale yellow.[1]
Melting Point	>200°C (Decomposes)	High MP due to intermolecular H-bonding networks (dimerization of pyridone).[1]
Solubility	DMSO, DMF, MeOH (Hot)	Poor solubility in non-polar solvents (DCM, Hexane) due to polarity.
LogP (Predicted)	-1.2 - 1.4	Moderate lipophilicity; Cl increases LogP vs. parent, but amide lowers it.[1]
pKa (Acidic)	~8.5 (NH)	The electron-withdrawing Cl and CHO groups increase acidity compared to unsubstituted 2-pyridone (pKa ~11).[1]
H-Bond Donors	1 (NH)	In pyridone form.[1]
H-Bond Acceptors	3 (O=C, C=O, N)	Includes aldehyde and amide carbonyls.[1]

Spectral Signatures (Diagnostic)

- ¹H NMR (DMSO-d₆):
 - δ 12.0+ ppm (br s, 1H): Amide NH (confirms pyridone tautomer).[1]
 - δ 9.80 ppm (s, 1H): Aldehyde CHO.[1]
 - δ 8.00 - 8.50 ppm (m, 2H): Aromatic protons (H-2 and H-4).[1] The H-2 proton (between N and CHO) is typically the most deshielded aromatic signal.[1]

- IR Spectroscopy:
 - ~1690-1710 cm^{-1} : Conjugated Aldehyde C=O.[1]
 - ~1640-1660 cm^{-1} : Pyridone Amide C=O[1] (Strong, broad).[1]

Synthesis & Experimental Protocols

Primary Route: Acid Hydrolysis of Methoxy Precursor

This is the preferred high-purity route, avoiding the formation of difficult-to-separate regioisomers common in direct formylation.[1]

Reaction Logic: The methoxy group at the 6-position acts as a masked alcohol.[1] Acidic hydrolysis cleaves the methyl ether, revealing the hydroxy group which immediately tautomerizes to the stable pyridone.[1]

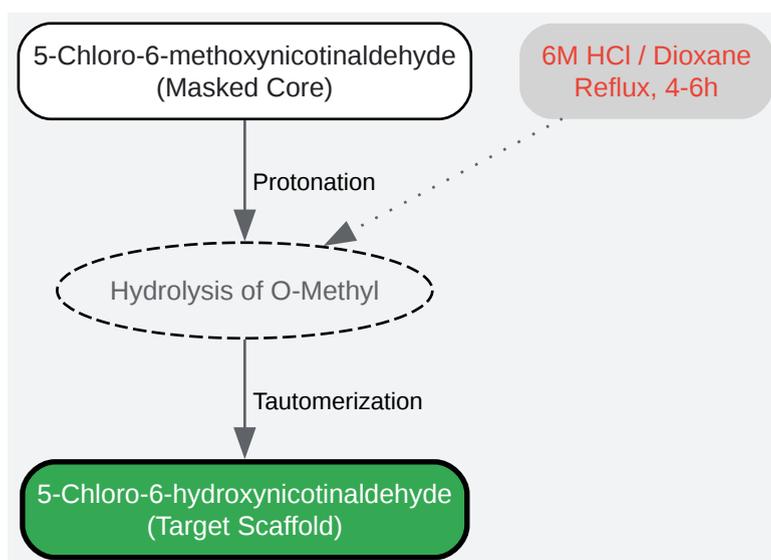
Protocol:

- Reagents: 5-Chloro-6-methoxynicotinaldehyde (1.0 eq), Concentrated HCl (excess), Dioxane (solvent).
- Procedure:
 - Dissolve starting material in Dioxane (0.2 M concentration).[1]
 - Add 6M HCl (5-10 eq).
 - Reflux at 90-100°C for 4-6 hours. Monitor by TLC (conversion of non-polar ether to polar pyridone).[1]
 - Workup: Cool to room temperature. The product often precipitates directly.[1] If not, concentrate in vacuo and triturate with water/acetonitrile.
 - Purification: Recrystallization from Ethanol/Water.[1]

Alternative Route: Vilsmeier-Haack Formylation

Used when starting from the pyridone core directly.[1]

- Substrate: 5-Chloro-2-pyridone.[1]
- Reagents: POCl₃ / DMF.[1]
- Mechanism: Electrophilic aromatic substitution at the C-3 position.[1]
- Note: Requires careful temperature control to avoid chlorination of the 6-oxo group (converting it to 2,5-dichloropyridine).[1]



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Figure 2: The hydrolytic pathway ensures regiochemical purity by retaining the oxidation state of the C-3 aldehyde.[1]

Handling, Stability & Safety (MSDS Summary)

- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation (to carboxylic acids) upon prolonged air exposure.[1]
- Reactivity:
 - Incompatible with: Strong oxidizing agents, strong bases.
 - Sensitivity: Air-sensitive (slow oxidation).[1]

- GHS Hazards:
 - H315: Causes skin irritation.[1][2][3]
 - H319: Causes serious eye irritation.[1][2][3]
 - H335: May cause respiratory irritation.[1][2][3]
- PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood to avoid inhalation of dust.[1]

Applications in Drug Discovery

This molecule is a "linchpin" intermediate:

- Scaffold Elaboration: The aldehyde allows for reductive amination or Horner-Wadsworth-Emmons reactions to extend the carbon chain.[1]
- Heterocycle Fusion: Reaction with hydrazines or amidines yields bicyclic systems (e.g., pyrazolopyridines) often found in kinase inhibitors (e.g., p38 MAP kinase or B-Raf inhibitors). [1]
- Cross-Coupling: The 5-Chloro position allows for Suzuki-Miyaura or Buchwald-Hartwig couplings, albeit with lower reactivity than bromo-analogs, often requiring specialized ligands (e.g., XPhos).[1]

References

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